5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
Description
5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride (CAS: 2279124-20-6) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an aminomethyl group at position 5 and a carboxylic acid at position 3, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₀ClN₃O₂ (MW: 227.65 g/mol). The compound is synthesized via hydrolysis of pyrazolo[1,5-a]pyridine-3-carboxylates followed by amidation with primary amines, as described in Route A of Scheme 1 . Modifications such as halogen substitution require additional steps like Boc deprotection and diazotization (Route B) . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, as highlighted in patents for EphB and VEGFR2 kinase inhibition .
Properties
IUPAC Name |
5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h1-3,5H,4,10H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTECROSGMZCICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from 2-acetylpyridine and hydrazine, the pyrazolo[1,5-a]pyridine ring can be formed via a condensation reaction.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used to form the aminomethyl moiety.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds demonstrate anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, pyrazolo[1,5-a]pyridine derivatives have been explored for their ability to inhibit protein kinases, which are crucial in cancer progression and metastasis .
Cardiovascular Disorders
The compound has also been investigated for its potential in treating cardiovascular diseases. It acts on the nitric oxide/cyclic guanosine monophosphate signaling pathway, which is vital for vascular relaxation and blood pressure regulation. The modulation of this pathway by pyrazolo[1,5-a]pyridine derivatives could lead to therapeutic strategies for conditions such as hypertension and heart failure .
Neurological Applications
There is emerging evidence that pyrazolo[1,5-a]pyridine compounds can function as positive allosteric modulators for metabotropic glutamate receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression by enhancing synaptic transmission and neuroprotection .
Synthesis of Novel Compounds
The synthesis of 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride serves as a precursor for developing novel pharmaceutical agents. Its unique chemical structure allows chemists to modify it further to create new derivatives with enhanced biological activity or improved pharmacokinetic profiles .
Drug Development
In drug discovery processes, this compound has been utilized as a scaffold for designing new drugs targeting specific biological pathways. The ability to modify the functional groups on the pyrazolo[1,5-a]pyridine framework enables researchers to tailor the pharmacological properties of new compounds .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride | C₉H₁₀ClN₃O₂ | 227.65 | 2279124-20-6 | Aminomethyl, carboxylic acid, HCl |
| Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride | C₁₁H₁₄ClN₃O₂ | 255.71 | 2279124-47-7 | Ethyl ester, aminomethyl, HCl |
| Dimethyl pyridine-2,3-dicarboxylate | C₉H₉NO₄ | 195.18 | 605-38-9 | Two methyl esters, pyridine core |
Functional Group Impact
- Carboxylic Acid vs.
- Hydrochloride Salt: The HCl salt in both the target and its ethyl ester analog improves solubility and crystallinity compared to non-salt forms .
- Pyridine vs.
Research Findings and Implications
- Synthetic Efficiency: Route A offers higher yields for non-halogenated derivatives, making the target compound more accessible for large-scale production than halogenated analogs .
- Structure-Activity Relationships (SAR): The aminomethyl group at position 5 and carboxylic acid at position 3 are critical for kinase binding, as modifications (e.g., esterification) reduce potency unless reversed in vivo .
- Comparative Solubility : The hydrochloride form of the target compound likely exhibits superior aqueous solubility compared to neutral analogs, facilitating formulation in preclinical studies .
Biological Activity
5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-infective and anti-cancer therapies. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H10N4O2·HCl
- Molecular Weight : 210.65 g/mol
- CAS Number : 2279122-49-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Mycobacterium tuberculosis : Studies show that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anti-tubercular activity. For instance, a related compound demonstrated nanomolar MIC values against drug-susceptive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), indicating a strong potential for treating tuberculosis .
- Anti-inflammatory and Anticancer Properties : Pyrazolo derivatives have been reported to possess anti-inflammatory and anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various pathways .
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound and its analogs:
Case Studies
- Anti-Tubercular Activity : A study evaluated a series of pyrazolo derivatives for their effectiveness against Mtb. One compound significantly reduced bacterial burden in an infected mouse model, showcasing its potential as a lead candidate for antitubercular drug discovery .
- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that certain pyrazolo derivatives exhibit potent cytotoxic effects against various cancer cell lines, including MCF7 and A549. The mechanisms involve apoptosis induction and cell cycle arrest, making them promising candidates for further development in cancer therapy .
Q & A
Q. What are the standard synthetic routes for 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride?
The synthesis involves two primary routes:
- Route A : N-amination of substituted pyridines using O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH), followed by 1,3-dipolar cycloaddition with ethyl propiolate. Hydrolysis of the resulting ester yields the carboxylic acid, which is coupled with amines to form target compounds. Yields typically exceed 70% for non-halogenated derivatives .
- Route B : For halogen-substituted pyridines, Boc deprotection and diazotization are required to introduce chlorine substituents, followed by cycloaddition and coupling steps. This route addresses challenges in direct N-amination of halogenated precursors .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm regioselectivity and substitution patterns in the pyrazolo[1,5-a]pyridine core .
- Melting Point Analysis : Reported melting points (e.g., 199–201°C for the free carboxylic acid) validate purity .
- Mass Spectrometry : Exact mass measurements (e.g., m/z 207.057) ensure molecular integrity .
Q. How is the hydrochloride salt form prepared, and why is it preferred?
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) under controlled pH. The hydrochloride salt improves aqueous solubility, critical for biological assays, and enhances stability during storage .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated derivatives?
- Halogen Handling : Use Route B to bypass direct N-amination limitations. Diazotization at 0–5°C minimizes side reactions .
- Coupling Efficiency : Activate the carboxylic acid as an acyl chloride (using SOCl₂ or oxalyl chloride) before amine coupling to enhance reactivity with sterically hindered amines .
Q. What strategies address low activity in kinase inhibition assays (e.g., EphB/VEGFR2)?
- Structure-Activity Relationship (SAR) : Modify the aminomethyl group (e.g., alkylation or introduction of sulfonamide moieties) to enhance binding affinity.
- Molecular Docking : Use computational models to predict interactions with kinase ATP-binding pockets. For example, pyrazolo[1,5-a]pyridine derivatives with bulky substituents show improved VEGFR2 inhibition .
Q. How to resolve discrepancies in biological activity data across studies?
- Purity Verification : Employ HPLC (>95% purity) to rule out impurities affecting activity .
- Assay Standardization : Replicate assays under consistent conditions (e.g., ATP concentration, pH) to minimize variability .
- Structural Confirmation : Re-analyze NMR and mass spectra to ensure correct regioisomer formation, as misassignment of substituents can alter activity .
Q. What methodologies improve solubility for in vivo studies?
- Salt Formation : The hydrochloride salt increases aqueous solubility (e.g., 10–15 mg/mL in PBS) .
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability, which are hydrolyzed in vivo .
Q. How to analyze metabolic stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
